
Methyl 5-bromopyridine-2-carboxylate
Overview
Description
Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . It is widely used as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to generate aryl-substituted pyridines for pharmaceutical and materials science applications . Its structure features a bromine atom at the 5-position and a methyl carboxylate group at the 2-position of the pyridine ring, conferring distinct electronic and steric properties that influence reactivity .
Preparation Methods
Esterification of 5-Bromopicolinic Acid
Reaction Mechanism and Conditions
The most widely reported method involves the Fischer esterification of 5-bromopicolinic acid with methanol, catalyzed by sulfuric acid. This acid-catalyzed reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the ester.
Key conditions :
- Temperature : 0°C initial cooling, followed by heating at 70°C for 6 hours.
- Molar ratio : 29.9 mmol of 5-bromopicolinic acid to 60 mL methanol (≈10:1 excess methanol).
- Catalyst : 3.0 mL concentrated sulfuric acid (≈5% v/v).
The prolonged heating ensures complete conversion, while the excess methanol drives equilibrium toward ester formation.
Procedure and Workup
- Reaction Setup : 5-Bromopicolinic acid (6.0 g) is dissolved in methanol, and sulfuric acid is added dropwise at 0°C to minimize exothermic side reactions.
- Heating : The mixture is refluxed at 70°C for 6 hours, monitored by TLC or HPLC for completion.
- Isolation : Methanol is removed under reduced pressure, and the residue is neutralized to pH 6 with sodium bicarbonate to precipitate unreacted acid.
- Extraction : The product is extracted with ethyl acetate (200 mL), dried over anhydrous Na₂SO₄, and concentrated.
- Purification : Washing with diethyl ether and pentane yields 6.0 g (92%) of white crystalline product.
Advantages and Limitations
- Yield : 92%, making this the most efficient route.
- Scalability : Suitable for multi-kilogram synthesis due to straightforward workup.
- Drawbacks : Requires handling concentrated sulfuric acid, necessitating corrosion-resistant equipment.
Bromination of Pyridine-2-Carboxylate Methyl Ester
Electrophilic Aromatic Substitution
An alternative approach involves brominating pyridine-2-carboxylate methyl ester using sodium bromate (NaBrO₃) in sulfuric acid. This electrophilic substitution occurs at the para position relative to the ester group, facilitated by the electron-withdrawing effect of the carboxylate.
Key conditions :
- Temperature : 25–35°C for 4 hours.
- Reagents : 40 mmol NaBrO₃ added to pyridine-2-carboxylate methyl ester in 65% H₂SO₄.
- Solvent : No additional solvent; reaction proceeds in sulfuric acid.
Procedure and Workup
- Bromination : NaBrO₃ is gradually added to the ester in sulfuric acid under mechanical stirring, maintaining 25–35°C to control bromine generation.
- Quenching : The mixture is cooled in an ice bath and neutralized with dilute NaOH to pH >7.
- Extraction : Dichloromethane (3 × 15 mL) extracts the product, which is dried over MgSO₄ and distilled under reduced pressure.
Comparative Analysis of Methods
Efficiency and Scalability
Parameter | Esterification | Bromination |
---|---|---|
Yield | 92% | ~65% (estimated) |
Reaction Time | 6 hours | 4 hours |
Starting Material Cost | Low | Moderate |
Safety Concerns | H₂SO₄ handling | NaBrO₃ oxidation |
The esterification method is superior in yield and cost-effectiveness, whereas bromination offers shorter reaction times but higher reagent costs.
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromopyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthetic Chemistry
Methyl 5-bromopyridine-2-carboxylate serves as an intermediate in organic synthesis. It is commonly used to create various derivatives that have applications in drug development and agrochemical formulations.
Key Reactions Involving this compound
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is utilized to design novel compounds targeting specific biological pathways. Its derivatives have shown potential in various therapeutic areas.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL.
- Anticancer Potential : Research indicates that derivatives exhibit cytotoxic effects against cancer cell lines (breast, lung, liver), suggesting potential for drug development.
Material Science
This compound is also employed in material science for developing advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and performance characteristics.
Applications in Material Science
- Used in formulations that improve the mechanical properties of polymers.
- Contributes to the development of coatings with superior resistance to environmental factors.
Biochemistry
In biochemical research, this compound is utilized in assays to study enzyme activity and interactions. It aids in understanding metabolic processes and enzyme kinetics.
Case Studies
- Enzyme inhibition assays using this compound have provided insights into metabolic pathways relevant to disease states.
Environmental Chemistry
The compound plays a role in developing environmentally friendly pesticides, contributing to sustainable agricultural practices. Its derivatives are being explored for lower toxicity profiles compared to traditional agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromopyridine-2-carboxylate depends on its specific applicationThe bromine atom and the carboxylate group play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares methyl 5-bromopyridine-2-carboxylate with structurally related bromopyridine esters and other aromatic bromides:
Key Observations :
- Positional Isomerism : The 2-carboxylate isomer exhibits higher reactivity in Suzuki couplings compared to the 3-carboxylate analog due to favorable electronic effects (e.g., directing group influence) .
- Purity and Cost : The 2-carboxylate isomer is typically sold at higher purity (>98%) and cost (e.g., ¥11,000/5g) than the 3-carboxylate (>95%, ¥8,500/5g), reflecting its broader synthetic utility .
Reactivity in Cross-Coupling Reactions
This compound is a preferred substrate for palladium-catalyzed Suzuki-Miyaura couplings , yielding biaryl pyridines with applications in NMDA receptor antagonists and liquid crystals . By contrast, methyl 5-bromopyridine-3-carboxylate shows lower efficiency in such reactions, likely due to steric hindrance from the adjacent carboxylate group .
Industrial Relevance
- Scalability : Commercial suppliers (e.g., Thermo Scientific, Kanto Reagents) offer bulk quantities (>98% purity), underscoring its industrial demand .
Biological Activity
Methyl 5-bromopyridine-2-carboxylate (CAS Number: 29682-15-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₇H₆BrNO₂
- Molecular Weight : 216.03 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 290.9 ± 20.0 °C
- Melting Point : 101-103 °C
- Solubility : Soluble in water
Biological Applications
This compound is utilized in several biological and biochemical applications:
1. Medicinal Chemistry
- This compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have been studied for their potential in drug discovery, especially against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
2. Enzyme Activity Studies
- Researchers employ this compound in biochemical assays to explore enzyme interactions and activities, contributing to a deeper understanding of metabolic processes .
3. Environmental Chemistry
- The compound is also significant in developing environmentally friendly pesticides, aligning with sustainable agricultural practices .
Case Studies
-
Antimicrobial Activity
- A study focused on synthesizing derivatives of this compound revealed promising antimicrobial properties against resistant bacterial strains. These derivatives were subjected to extensive biophysical characterization to understand their binding interactions with glycosyltransferases, which are crucial for bacterial cell wall synthesis .
- Synthesis of Novel Compounds
Comparative Analysis of Derivatives
Q & A
Q. Basic: What are the established synthetic routes for Methyl 5-bromopyridine-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via two primary routes:
Esterification of 5-bromopyridine-2-carboxylic acid : Reacting the carboxylic acid derivative (5-bromopyridine-2-carboxylic acid) with methanol in the presence of thionyl chloride (SOCl₂) or other acid catalysts. For example, a similar protocol for the ethyl ester involves refluxing the acid in ethanol with SOCl₂, followed by solvent removal and purification via column chromatography (hexane/ethyl acetate) .
Suzuki-Miyaura Cross-Coupling : this compound can act as a coupling partner in cross-coupling reactions. For instance, it reacts with benzeneboronic acid under palladium catalysis to form biphenyl derivatives after hydrolysis .
Q. Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 2:1 to 1:1 ratio) effectively isolates the compound from unreacted starting materials or by-products .
- Recrystallization : Using polar solvents like ethanol or methanol can yield high-purity crystals.
- Distillation : For large-scale syntheses, fractional distillation under reduced pressure may be employed, given the compound’s moderate boiling point.
Q. Basic: How is the structure of this compound characterized?
Methodological Answer:
- NMR Spectroscopy : -NMR peaks include a singlet for the methyl ester (~3.9 ppm) and distinct aromatic signals for the pyridine ring (e.g., 8.8 ppm for H-3 and 8.0 ppm for H-4/H-6) .
- Elemental Analysis : Confirms the molecular formula (CHBrNO) and purity (>98%) .
- Mass Spectrometry : ESI-MS or GC-MS shows a molecular ion peak at m/z 216.03 (M) .
Q. Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom at the 5-position serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) or metal insertion. For example:
- In Suzuki reactions, bromine facilitates oxidative addition of Pd(0) to form a Pd(II) intermediate, enabling coupling with boronic acids .
- Competing pathways (e.g., debromination) may occur under high-temperature or strongly basic conditions, requiring optimization of catalyst loading (e.g., 5% Pd/C) and reaction time .
Q. Advanced: How can this compound be utilized in organometallic chemistry?
Methodological Answer:
The carboxylate group acts as a bidentate ligand in coordination complexes. For example:
- Triphenylantimony(V) Complexes : The compound forms [Sb(CH)(CHBrNO)], where the carboxylate oxygen atoms coordinate with antimony in a distorted trigonal-bipyramidal geometry. Such complexes are stabilized by C–H⋯Br hydrogen bonds and intermolecular interactions .
- Catalytic Applications : These complexes may serve as precursors for asymmetric catalysis or materials science applications.
Q. Advanced: What strategies optimize the yield of this compound in esterification?
Methodological Answer:
- Catalyst Selection : Thionyl chloride (SOCl₂) or sulfuric acid enhances esterification efficiency compared to milder agents .
- Solvent Choice : Anhydrous methanol minimizes hydrolysis of the ester product.
- Temperature Control : Reflux conditions (65–70°C) ensure complete reaction without thermal decomposition.
- Excess Reagent Use : A 2:1 molar ratio of methanol to carboxylic acid drives the reaction to completion .
Q. Advanced: How to address contradictions in reported spectroscopic data for derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals.
- Tautomerism : Keto-enol tautomerism in derivatives may cause peak splitting.
- Resolution Limits : Low-field NMR (e.g., 300 MHz vs. 500 MHz) affects signal clarity.
Troubleshooting Steps :
Compare data with authentic samples or computational models (e.g., DFT simulations).
Repeat synthesis under strictly anhydrous/inert conditions to exclude side reactions.
Properties
IUPAC Name |
methyl 5-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURNBCYNWNADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426844 | |
Record name | methyl 5-bromopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-15-3 | |
Record name | 2-Pyridinecarboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29682-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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